molecular formula C9H12N2O2 B11780650 tert-Butyl pyridazine-4-carboxylate

tert-Butyl pyridazine-4-carboxylate

Cat. No.: B11780650
M. Wt: 180.20 g/mol
InChI Key: FJJPUHGMSQKCSC-UHFFFAOYSA-N
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Description

tert-Butyl pyridazine-4-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyridazine core substituted with a tert-butyl carboxylate group at the 4-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties to derivatives. The tert-butyl ester group enhances solubility in organic solvents and improves stability during synthetic processes, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

tert-butyl pyridazine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)13-8(12)7-4-5-10-11-6-7/h4-6H,1-3H3

InChI Key

FJJPUHGMSQKCSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pyridazine-4-carboxylate typically involves the reaction of pyridazine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl pyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyridazine derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl pyridazine-4-carboxylate with analogous tert-butyl esters of nitrogen heterocycles, primarily piperazine and piperidine derivatives, based on physicochemical properties, synthetic accessibility, and functional applications.

Structural and Physicochemical Properties

Property This compound* tert-Butyl 4-methylpiperazine-1-carboxylate tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Molecular Formula C₉H₁₁N₂O₂ C₁₁H₂₂N₂O₂ C₁₄H₂₇N₃O₂
Molecular Weight (g/mol) ~179.2 214.3 269.38
TPSA (Ų) ~55.3 (estimated) 38.3 38.3
Log S (ESOL) Moderate (analogous to ) -2.25 -3.12
H-Bond Acceptors 4 4 5
Synthetic Accessibility Moderate (requires pyridazine core) High (established protocols) Moderate (complex substituents)

Notes:

  • Pyridazine vs. Piperazine/Piperidine: The pyridazine core is aromatic and planar, enabling π-π stacking interactions, whereas piperazine/piperidine derivatives are non-aromatic and conformationally flexible. This difference impacts solubility and binding affinity in biological systems.
  • Polarity : The pyridazine derivative likely exhibits higher polarity (estimated TPSA ~55.3) compared to piperazine analogs (TPSA ~38.3), influencing solubility and membrane permeability .

Key Research Findings

Stability : tert-Butyl esters in piperazine derivatives demonstrate excellent stability under acidic and thermal conditions, a trait likely shared by pyridazine analogs .

Biological Activity : Piperazine-based compounds exhibit moderate CYP enzyme inhibition (e.g., CYP3A4), whereas pyridazine derivatives’ activity remains underexplored .

Scalability : Piperazine derivatives are prioritized in industrial synthesis due to established protocols, while pyridazine analogs face challenges in regioselective functionalization .

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